![molecular formula C18H21NO6 B2841369 3-(2-((4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy)propanamido)propanoic acid CAS No. 858750-93-3](/img/structure/B2841369.png)
3-(2-((4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy)propanamido)propanoic acid
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Overview
Description
The compound “3-(2-((4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy)propanamido)propanoic acid” is a derivative of coumarin . Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820 . They are valuable kinds of oxygen-containing heterocycles widely found in nature . More than 1300 coumarin derivatives have been identified, which are mainly obtained from the secondary metabolite in green plants, fungi, and bacteria .
Synthesis Analysis
The synthesis of coumarin derivatives has been a subject of interest for many organic and pharmaceutical chemists due to their highly valuable biological and pharmaceutical properties . The synthesis methods of coumarin systems have been developed and improved over the years . These methods are carried out in classical and non-classical conditions, particularly under green conditions such as using green solvent, catalyst, and other procedures .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a coumarin ring, which is a benzopyrone or a benzopyran-2-one according to the IUPAC nomenclature . This oxa-heterocycle is a two-ring system, consisting of a benzene ring fused with an α-pyrone nucleus .Chemical Reactions Analysis
The chemical reactions involving coumarin derivatives are diverse and depend on the specific functional groups present in the molecule. For instance, a number of new [(4-methyl-2-oxo-2H-chromen-7-yl)amino]methylcoumarins were synthesized through the reaction of 7-amino-4-methylcoumarin with a number of organic halides .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its specific structure. For instance, the yield of a similar compound was reported to be 0.292 g (56.3%), and its melting point was 268–270°C .Scientific Research Applications
Synthesis and Reactivity : Research on similar chromene compounds has demonstrated their utility in synthetic chemistry, particularly in the formation of various derivatives through reactions with different reagents. For example, ethyl 2-oxo-3-(4-oxo-4Н-chromen-2-yl)propanoates reacted with S-methylisothiosemicarbazide hydroiodide to form triazinones and triazine-diones upon refluxing in different solvents, showcasing the reactivity of chromene derivatives in creating heterocyclic compounds with potential biological activities (Vetyugova et al., 2018).
Medicinal Chemistry and Biological Activity : Chromene derivatives have been explored for their pharmacological potentials, such as cyclooxygenase inhibition, indicating their relevance in drug discovery and development. For instance, N-substituted 2-(2-oxo-2H-chromen-4-yloxy)propanamide derivatives synthesized from 4-hydroxy coumarin showed significant cyclooxygenase (COX) inhibiting properties in vitro, suggesting their utility in designing anti-inflammatory drugs (Rambabu et al., 2012).
Chemical Synthesis and Methodology Development : The development of multicomponent protocols for synthesizing chromene derivatives underscores the versatility of these compounds in chemical synthesis. An efficient method for preparing substituted methyl 3-(3-hydroxy-4-oxo-4H-chromen-2-yl)propanoates was developed, highlighting the advantages of using readily accessible materials, mild conditions, and atom economy, which are crucial for sustainable chemistry practices (Komogortsev et al., 2022).
Mechanism of Action
Target of Action
Similar compounds have been used in the modification of biopolymers like cellulose .
Mode of Action
The compound is a derivative of chromene and has photoactive properties . It can undergo light-triggered photodimerization . This photochemical activity can be used to control the properties of materials it is incorporated into, making it of interest in the design of smart materials .
Biochemical Pathways
Its photoactive properties suggest it could influence pathways related to light sensitivity and photochemical reactions .
Result of Action
The compound’s photoactive properties allow it to undergo light-triggered photodimerization . This can be used to control the properties of the materials it is incorporated into . The exact molecular and cellular effects would depend on the specific application and the other components of the system it is used in.
Action Environment
Environmental factors such as light exposure would significantly influence the action of this compound due to its photoactive properties . The efficacy and stability of the compound could also be affected by factors such as pH, temperature, and the presence of other chemicals in the environment .
Future Directions
The future directions in the research of coumarin derivatives like “3-(2-((4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy)propanamido)propanoic acid” could involve the development of more efficient synthesis methods, exploration of their biological activities, and their potential applications in various fields such as medicinal chemistry, molecular recognition, and materials science .
properties
IUPAC Name |
3-[2-(4-ethyl-8-methyl-2-oxochromen-7-yl)oxypropanoylamino]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO6/c1-4-12-9-16(22)25-17-10(2)14(6-5-13(12)17)24-11(3)18(23)19-8-7-15(20)21/h5-6,9,11H,4,7-8H2,1-3H3,(H,19,23)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOIUZAWYZFWVFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)OC2=C1C=CC(=C2C)OC(C)C(=O)NCCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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